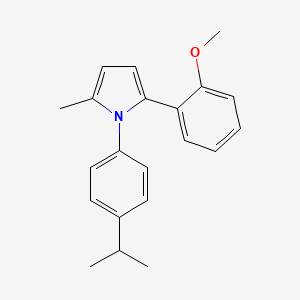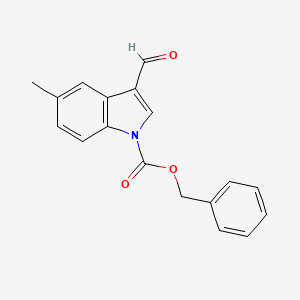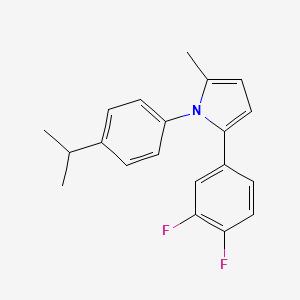![molecular formula C9H17N B1651442 (3S)-3-methyl-2-azaspiro[4.4]nonane CAS No. 1263002-80-7](/img/structure/B1651442.png)
(3S)-3-methyl-2-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] is a chemical compound with the molecular formula C9H17N. It features a spiro structure, which is characterized by a single atom (in this case, a carbon) that is shared by two rings. This compound contains a pyrrolidine ring and a cyclopentane ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] typically involves the formation of the spiro linkage between the pyrrolidine and cyclopentane rings. One common method is the cyclization of a suitable precursor that contains both the pyrrolidine and cyclopentane moieties. This can be achieved through various cyclization reactions, such as intramolecular nucleophilic substitution or radical cyclization .
Industrial Production Methods
Industrial production of 5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce any unsaturated bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyrrolidine or cyclopentane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or cyclopentane rings .
Scientific Research Applications
5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro structures.
Biology: The compound can be used in biochemical studies to investigate the interactions of spiro compounds with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[pyrrolidine-3,1’-cyclopentane]: Lacks the 5alpha-methyl group, which may affect its reactivity and binding properties.
Spiro[pyrrolidine-3,1’-cyclohexane]: Contains a cyclohexane ring instead of a cyclopentane ring, leading to different steric and electronic properties.
5alpha-Methylspiro[pyrrolidine-3,1’-cyclohexane]: Similar structure but with a cyclohexane ring, which may influence its chemical behavior and applications.
Uniqueness
5alpha-Methylspiro[pyrrolidine-3,1’-cyclopentane] is unique due to its specific spiro structure and the presence of the 5alpha-methyl group. This combination of features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1263002-80-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 |
IUPAC Name |
(3S)-3-methyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
NPBBRURTAYRIQO-QMMMGPOBSA-N |
SMILES |
CC1CC2(CCCC2)CN1 |
Isomeric SMILES |
C[C@H]1CC2(CCCC2)CN1 |
Canonical SMILES |
CC1CC2(CCCC2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


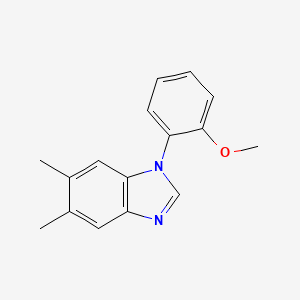
![Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651360.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidin-4-yl]acetic acid](/img/structure/B1651362.png)
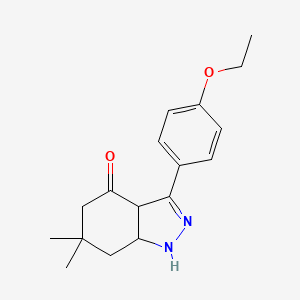
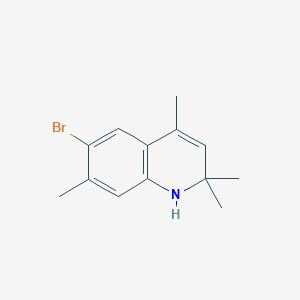
![5-Piperidin-4-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1651367.png)
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B1651369.png)
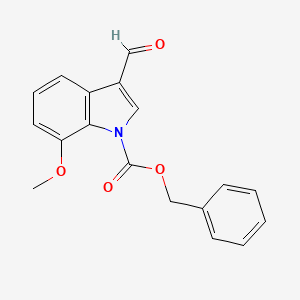
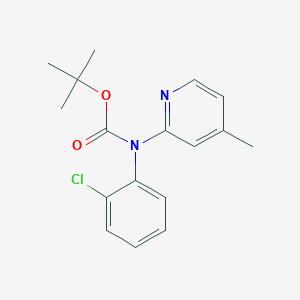
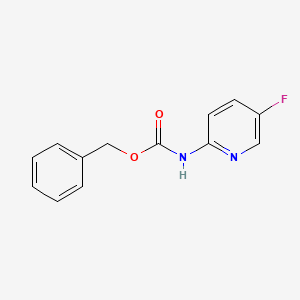
![[1-(4-Methylphenyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B1651376.png)
